molecular formula C11H14BrNOS B5061856 (5-BROMO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE

(5-BROMO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE

Cat. No.: B5061856
M. Wt: 288.21 g/mol
InChI Key: YNCPQUCODLVUHS-UHFFFAOYSA-N
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Description

(5-BROMO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE is an organic compound that features a brominated thiophene ring and a piperidine moiety

Properties

IUPAC Name

(5-bromothiophen-2-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNOS/c1-8-4-6-13(7-5-8)11(14)9-2-3-10(12)15-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCPQUCODLVUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-BROMO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE typically involves the bromination of a thiophene derivative followed by the introduction of a piperidine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

(5-BROMO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-BROMO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE exerts its effects is primarily through its interaction with specific molecular targets. The brominated thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • (5-BROMO-2-METHYLTHIENYL)(4-METHYLPIPERIDINO)METHANONE
  • (5-BROMO-2-THIENYL)(4-ETHYLPIPERIDINO)METHANONE
  • (5-CHLORO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE

Comparison:

  • Structural Differences: The presence of different substituents on the thiophene ring or piperidine moiety can significantly alter the compound’s reactivity and biological activity.
  • Uniqueness: (5-BROMO-2-THIENYL)(4-METHYLPIPERIDINO)METHANONE is unique due to its specific combination of a brominated thiophene ring and a methylpiperidine group, which imparts distinct chemical and biological properties.

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